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Diphosphorus tetrafluoride oxide

Cat. No.: B087940
CAS No.: 13812-07-2
M. Wt: 153.941 g/mol
InChI Key: BOCCVSWJBAYVHO-UHFFFAOYSA-N
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Description

Historical Context of Diphosphorus (B173284) Compounds in Fluorine Chemistry

The journey into understanding compounds like diphosphorus tetrafluoride oxide is rooted in the broader history of fluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement that opened the door to exploring the reactivity of this highly electronegative element with other elements. niscpr.res.inwikipedia.orgrsc.org Early investigations into phosphorus-fluorine compounds laid the groundwork for the synthesis and characterization of more complex molecules. The development of organofluorine chemistry, which began even before the isolation of elemental fluorine, highlighted the unique properties that fluorine atoms impart to molecules, such as high thermal stability and unique reactivity. nih.gov

The synthesis of diphosphorus tetrafluoride (P₂F₄) in 1966 by reacting phosphorus iododifluoride with mercury was a pivotal moment. wikipedia.org This discovery provided a direct precursor for the synthesis of this compound. The reaction of P₂F₄ with oxygen or water leads to the formation of P₂OF₄, where an oxygen atom is inserted between the two phosphorus atoms. wikipedia.org This reactivity demonstrated the fascinating and often complex interactions between phosphorus-phosphorus bonds and oxidizing agents in a fluorine-rich environment.

Contemporary Significance of this compound within Advanced Inorganic Chemistry

This compound is of considerable interest to modern inorganic chemists due to its intriguing structure and bonding. The molecule features a P-O-P linkage, which is a common motif in phosphorus chemistry, but the presence of fluorine atoms significantly influences the electronic properties and reactivity of the compound. The study of P₂OF₄ provides valuable insights into the interplay of electronegativity, bond strengths, and molecular geometry in small, covalent molecules.

The compound serves as a model system for understanding the fundamental principles of inorganic chemistry. Its synthesis and characterization involve techniques that are central to the field, including vacuum line manipulation for handling reactive gases and various spectroscopic methods for structural elucidation. Furthermore, the reactivity of P₂OF₄ continues to be an area of active investigation, offering potential pathways to novel phosphorus-fluorine-oxygen containing materials.

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is multifaceted, focusing on several key areas:

Advanced Spectroscopic and Structural Analysis: Researchers continue to employ sophisticated spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR) and photoelectron spectroscopy, to refine our understanding of the molecule's electronic structure and bonding. nih.govnist.gov Computational chemistry plays a crucial role in complementing experimental data, providing theoretical models of the molecule's geometry, vibrational frequencies, and reactivity. nih.gov

Reaction Chemistry and Mechanism Elucidation: A significant portion of ongoing research is dedicated to exploring the reactivity of P₂OF₄ with a variety of reagents. Understanding the mechanisms of these reactions is fundamental to developing new synthetic methodologies and potentially discovering novel compounds with unique properties.

Theoretical and Computational Studies: Quantum chemical calculations are being used to investigate the thermodynamic and kinetic aspects of reactions involving P₂OF₄. researchgate.net These studies provide valuable predictions about the feasibility of new reactions and the stability of potential products, guiding experimental efforts.

Below are some of the known properties of this compound:

PropertyValue
Molecular Formula F₄OP₂ nih.govnist.gov
Molecular Weight 153.94 g/mol nih.govchemeo.com
CAS Registry Number 13812-07-2 nih.govnist.govnist.gov
IUPAC Name difluorophosphanyloxy(difluoro)phosphane nih.gov
Ionization Energy 11.20 eV nist.govchemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4OP2 B087940 Diphosphorus tetrafluoride oxide CAS No. 13812-07-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13812-07-2

Molecular Formula

F4OP2

Molecular Weight

153.941 g/mol

IUPAC Name

difluorophosphanyloxy(difluoro)phosphane

InChI

InChI=1S/F4OP2/c1-6(2)5-7(3)4

InChI Key

BOCCVSWJBAYVHO-UHFFFAOYSA-N

SMILES

O(P(F)F)P(F)F

Canonical SMILES

O(P(F)F)P(F)F

Other CAS No.

13812-07-2

Synonyms

Bis-difluorophosphinic oxide

Origin of Product

United States

Synthetic Methodologies for Diphosphorus Tetrafluoride Oxide

Direct Oxidation Reactions

The most straightforward methods for the preparation of diphosphorus (B173284) tetrafluoride oxide involve the direct reaction of diphosphorus tetrafluoride with oxidizing agents such as molecular oxygen or water.

Diphosphorus tetrafluoride undergoes a reaction with molecular oxygen to yield diphosphorus tetrafluoride oxide. In this process, an oxygen atom is inserted directly between the two phosphorus atoms of the P₂F₄ molecule wikipedia.org. This reaction represents a clear pathway to the target molecule, showcasing the susceptibility of the P-P bond to oxidation.

2 P₂F₄ + O₂ → 2 F₂POPF₂

This reaction highlights a fundamental reactivity pattern for diphosphine compounds, where the P-P bond can be readily oxidized.

The reaction of diphosphorus tetrafluoride with water also serves as a synthetic route to this compound, albeit with the concurrent formation of a byproduct, difluorophosphine (B76883) (PHF₂) wikipedia.org. This reaction demonstrates the role of water as an oxygen source for the formation of the P-O-P bridge.

The specific stoichiometry of this reaction is given as:

2 P₂F₄ + H₂O → 2 PHF₂ + F₂POPF₂ wikipedia.org

This method underscores the sensitivity of diphosphorus tetrafluoride to moisture, leading to both oxidation and hydrolysis products.

Alternative Synthetic Routes and Optimized Conditions

Beyond direct oxidation, this compound can also be formed through other pathways, including as an impurity in the synthesis of its parent compound and potentially through more sophisticated chemical strategies.

Diphosphorus tetrafluoride was first synthesized in 1966 by reacting phosphorus iododifluoride with mercury wikipedia.org. Given that diphosphorus tetrafluoride reacts with both oxygen and water to form this compound, it is highly probable that the oxide is formed as a minor byproduct during this synthesis if trace amounts of air or moisture are present wikipedia.org. The rigorous exclusion of atmospheric gases and water is therefore critical for obtaining high-purity diphosphorus tetrafluoride.

Table 1: Synthesis of Diphosphorus Tetrafluoride

ReactantsProductsConditions
2 PF₂I + 2 HgP₂F₄ + Hg₂I₂Room Temperature

Controlled oxidative fluorination represents a potential, albeit less documented, strategy for the synthesis of this compound. Oxidative fluorination techniques are employed to introduce fluorine and an oxidized functional group in a single process. While specific examples for the direct synthesis of F₂POPF₂ using these methods are not prevalent in the literature, the principles of oxidative fluorination of organophosphorus compounds suggest its feasibility researchgate.netd-nb.infonih.gov. Such a strategy might involve a phosphorus compound in a lower oxidation state, which is then simultaneously oxidized and fluorinated. For instance, a deoxygenative fluorination approach, which has been used to create various fluorinated organophosphorus(V) compounds from phosphine (B1218219) oxides, could potentially be adapted nih.gov.

Mechanistic Insights into Synthesis Pathways

The formation of this compound through the direct reaction with oxygen or water is understood to proceed via the insertion of an oxygen atom into the phosphorus-phosphorus bond wikipedia.org. The mechanism for this insertion is a key aspect of its synthesis.

For the reaction with molecular oxygen, the process likely involves the interaction of the triplet state of O₂ with the P-P bond. This could proceed through a radical mechanism, which is common for the decomposition of similar compounds like oxygen difluoride (OF₂) at elevated temperatures wikipedia.org.

In the case of the reaction with water, the mechanism can be conceptualized as a nucleophilic attack by the oxygen atom of the water molecule on one of the phosphorus atoms, followed by rearrangement and elimination of difluorophosphine.

Computational studies on oxygen insertion into metal-phosphorus bonds suggest that pathways can include direct insertion from an oxo ligand or insertion from an external oxidant, often referred to as a Baeyer-Villiger type mechanism figshare.com. While not directly studying P-P bonds, these analyses of P-element bonds indicate that the insertion of an oxygen atom is a fundamental reaction pathway. The process involves the formation of a new P-O bond, which can be a key step in functionalizing phosphorus compounds figshare.comosti.gov.

Table 2: Summary of Synthetic Reactions for this compound

ReactantsProduct(s)Reaction Type
Diphosphorus tetrafluoride, Molecular OxygenThis compoundDirect Oxidation
Diphosphorus tetrafluoride, WaterThis compound, DifluorophosphineDirect Oxidation / Hydrolysis

Investigation of Reaction Intermediates and Transition States

Detailed experimental or computational studies specifically elucidating the reaction intermediates and transition states in the formation of this compound are not extensively available in the public domain. However, based on the known reactivity of related phosphorus compounds, a general mechanistic pathway can be proposed for its formation from the hydrolysis of diphosphorus tetrafluoride (P₂F₄).

The reaction of diphosphorus tetrafluoride with water yields this compound, along with difluorophosphine (PHF₂). wikipedia.org

Reaction: 2 P₂F₄ + H₂O → 2 PHF₂ + F₂POPF₂ wikipedia.org

It is hypothesized that the reaction proceeds through a series of nucleophilic attacks and subsequent rearrangements. The initial step likely involves the nucleophilic attack of a water molecule on one of the phosphorus atoms of P₂F₄. This would lead to the formation of a transient intermediate. Subsequent intramolecular or intermolecular rearrangement and elimination of HF could then lead to the formation of the P-O-P bridge characteristic of this compound.

To provide a more concrete understanding of the potential intermediates and transition states, comprehensive computational chemistry studies, such as Density Functional Theory (DFT) calculations, would be required. Such studies could model the reaction pathway, calculate the energies of potential intermediates and transition states, and thus provide a more detailed picture of the reaction mechanism.

Role of Catalysis in Formation Processes

The role of catalysis in the formation of this compound has not been a significant focus of reported research. The synthesis is typically achieved through the direct reaction of diphosphorus tetrafluoride with an oxygen or water source. wikipedia.org

Given the nature of the reactants, it is conceivable that the reaction could be influenced by acid or base catalysis. For instance, the presence of a Lewis acid could potentially activate the P-F bonds, making the phosphorus atom more susceptible to nucleophilic attack by water. Conversely, a base could deprotonate water, increasing its nucleophilicity. However, there is currently no direct evidence or detailed research available to substantiate the catalytic effect of any specific substance on this reaction.

Further research would be necessary to explore the potential for catalytic systems to improve the efficiency or selectivity of this compound synthesis. This could involve screening various Lewis acids, Lewis bases, or other potential catalysts and studying their impact on the reaction rate and product yield.

Research Findings Summary

The table below summarizes the key findings from the available literature regarding the synthesis of this compound.

Aspect Research Finding Supporting Evidence
Primary Synthetic Route Reaction of diphosphorus tetrafluoride with water or oxygen.The reaction 2 P₂F₄ + H₂O → 2 PHF₂ + F₂POPF₂ is documented. wikipedia.org
Reaction Intermediates Not experimentally isolated or computationally characterized in detail.Mechanistic proposals are based on the general reactivity of phosphorus halides.
Transition States Not computationally determined.The energy profile of the reaction pathway remains to be elucidated.
Catalysis No specific catalysts have been reported for this reaction.The synthesis is typically performed without the addition of a catalyst.

Compound Names

Advanced Spectroscopic Characterization of Diphosphorus Tetrafluoride Oxide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy states of a molecule. For diphosphorus (B173284) tetrafluoride oxide, this analysis reveals characteristic frequencies associated with the stretching and bending of its chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The analysis of the F₂POPF₂ structure suggests several key vibrational modes that would be active in the infrared spectrum. A group theoretical analysis predicts the types of motion, such as P-F stretching, P-O-P stretching, and various PF₂ bending modes. researchgate.net While specific, detailed experimental frequency tables for diphosphorus tetrafluoride oxide are not broadly published, the expected regions for these vibrations can be inferred from related compounds.

The primary IR-active vibrations anticipated for this compound include:

P–F Stretching: These are typically strong absorptions. Given the two PF₂ groups, symmetric and asymmetric stretching modes are expected.

P–O–P Asymmetric Stretching: The asymmetric stretch of the P–O–P bridge is expected to produce a strong, characteristic absorption band.

PF₂ Bending Modes: These include scissoring, wagging, twisting, and rocking motions, which occur at lower frequencies than the stretching vibrations. researchgate.net

Table 1: Expected Infrared Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Asymmetric P-F StretchHighStretching of P-F bonds out of phase.
Symmetric P-F StretchHighStretching of P-F bonds in phase.
Asymmetric P-O-P StretchMid-to-HighStretching of the P-O-P bridge.
Symmetric P-O-P StretchMidStretching of the P-O-P bridge.
PF₂ ScissoringMid-to-LowBending motion changing the F-P-F angle.
PF₂ Wagging/Rocking/TwistingLowOut-of-plane and in-plane bending motions.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the molecule's polarizability. For a molecule with a center of symmetry, some vibrations may be exclusively Raman active. The normal mode analysis for F₂POPF₂ helps in assigning the observed Raman bands to specific molecular motions. researchgate.net The symmetric vibrations, in particular the symmetric P-O-P stretch and symmetric P-F stretches, are expected to be strong in the Raman spectrum. A complete analysis, comparing theoretical predictions with experimental IR and Raman spectra, allows for a comprehensive assignment of all fundamental vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹⁹F and ³¹P NMR are particularly informative.

Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an excellent technique for analyzing fluorinated compounds. huji.ac.ilnih.gov In the F₂POPF₂ molecule, the four fluorine atoms are chemically equivalent, assuming free rotation around the P-O bonds. This equivalence would result in a single primary signal in the ¹⁹F NMR spectrum.

The interpretation of the spectrum is dominated by spin-spin coupling:

¹J(P-F) Coupling: The signal is split by the directly bonded phosphorus atom (a spin-½ nucleus), resulting in a doublet.

³J(P-O-P-F) Coupling: The signal is further split by the second phosphorus atom across the oxygen bridge. This three-bond coupling results in an additional doublet.

Consequently, the ¹⁹F NMR spectrum is expected to show a well-defined doublet of doublets . The chemical shift value is influenced by the electronegative environment of the fluorine atoms. nih.gov

Phosphorus-31 (³¹P) is also a spin-½ nucleus with 100% natural abundance, and its NMR spectra provide key data on the electronic environment and connectivity of phosphorus atoms. huji.ac.il For the symmetric F₂POPF₂ molecule, the two phosphorus atoms are chemically equivalent, leading to a single signal in the ³¹P NMR spectrum. nih.gov

The multiplicity of this signal is determined by coupling to the neighboring fluorine nuclei:

¹J(P-F) Coupling: The ³¹P nucleus couples to the two directly attached fluorine atoms. According to the n+1 rule, this coupling splits the signal into a triplet .

²J(P-O-P) Coupling: While coupling between the two equivalent phosphorus nuclei would not be directly observed as splitting in a simple spectrum, its magnitude can be determined by more advanced NMR experiments or analysis of satellite peaks.

The chemical shift of the ³¹P signal is characteristic of phosphorus(III) bonded to oxygen and fluorine. huji.ac.ilnih.gov Data from SpringerMaterials indicates the availability of specific chemical shift and spin-spin coupling constant values for this compound. nih.gov

Table 2: Predicted NMR Spectral Features for this compound

NucleusPredicted PatternCoupling Interactions
¹⁹FDoublet of doublets¹J(P-F) and ³J(P-O-P-F)
³¹PTriplet¹J(P-F)

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The NIST Mass Spectrometry Data Center has cataloged the electron ionization (EI) mass spectrum for this compound. nist.gov

Upon electron ionization, the molecule forms a molecular ion, [F₄OP₂]⁺, which can then undergo fragmentation. The molecular weight of F₄OP₂ is 153.94 g/mol . nist.gov

Key fragmentation pathways and expected ions include:

Molecular Ion Peak: A peak corresponding to the intact molecular ion, [F₄OP₂]⁺, at m/z ≈ 154.

Loss of Fluorine: A fragment corresponding to the loss of a fluorine atom, [F₃OP₂]⁺.

Cleavage of P-O Bond: Fragmentation of the P-O-P bridge can lead to ions such as [PF₂O]⁺ and [PF₂]⁺.

The relative abundances of these fragment ions in the mass spectrum provide a characteristic fingerprint for the identification of this compound. nih.govnist.gov

Other Advanced Spectroscopic Techniques

Electron Energy Loss Spectroscopy (EELS) is a technique that measures the change in kinetic energy of electrons after they have interacted with a material. This energy loss provides detailed information about the electronic structure, elemental composition, and vibrational modes of the sample at a high spatial resolution. The low-loss region of an EELS spectrum (<50 eV) reveals valence electron excitations, such as plasmons and interband transitions, while the core-loss region (>50 eV) provides information analogous to X-ray absorption, detailing elemental composition, bonding, and oxidation states.

A review of the available scientific literature indicates that specific EELS investigations on this compound have not been published. However, the application of EELS to this compound could yield significant insights.

Theoretically, an EELS analysis of this compound could probe the electronic transitions involving the phosphorus, fluorine, and oxygen atoms. The core-loss spectrum at the Phosphorus L-edge (~132 eV) could be particularly informative, providing data on the local density of unoccupied states (the conduction band) and the coordination environment of the phosphorus atoms. Similarly, the Oxygen K-edge (~532 eV) and Fluorine K-edge (~685 eV) would reveal details about the hybridization of their respective orbitals with phosphorus. This could help to experimentally confirm the bonding structure, particularly the nature of the P-O-P bridge and the P-F bonds.

Furthermore, vibrational EELS, which uses highly monochromatic electron beams, could potentially probe the vibrational modes of the molecule, such as the P-O-P and P-F stretching and bending modes, offering a complementary technique to infrared and Raman spectroscopy.

Molecular Structure and Bonding Analysis of Diphosphorus Tetrafluoride Oxide

Experimental Structural Determination Techniques

The determination of the precise three-dimensional arrangement of atoms within a molecule relies on a synergistic approach of various experimental and computational methods. For diphosphorus (B173284) tetrafluoride oxide, a gaseous compound under standard conditions, techniques suited for gas-phase analysis and, where possible, solid-state characterization are paramount.

X-ray Crystallography for Molecular Geometry

X-ray crystallography stands as a powerful technique for the unambiguous determination of molecular structures in the solid state. This method involves the diffraction of X-rays by a single crystal of a compound, which provides a detailed electron density map from which atomic positions can be accurately determined.

A comprehensive search of the scientific literature reveals a notable absence of single-crystal X-ray diffraction data for diphosphorus tetrafluoride oxide. This is likely attributable to the compound's gaseous nature at room temperature and a low boiling point of approximately -18 °C, which complicates the growth of suitable single crystals required for X-ray analysis. scribd.com Consequently, the solid-state molecular geometry, including precise interatomic distances and bond angles in a crystalline environment, remains experimentally undetermined.

Electron Diffraction Studies for Gas-Phase Structural Parameters

Gas-phase electron diffraction is a primary technique for determining the molecular structure of volatile compounds. In this method, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to deduce the equilibrium geometry of the molecule, free from intermolecular interactions present in the solid or liquid states.

The molecular structure of this compound has been investigated using gas-phase electron diffraction. A notable study provided detailed geometric parameters for the molecule. nih.gov The key findings from this research determined the bond lengths and angles that define the molecule's structure.

Table 1: Gas-Phase Electron Diffraction Data for this compound

ParameterValue (rg)Uncertainty (2σ)
P-O Bond Length1.631 ű 0.010 Å
P-F Bond Length1.568 ű 0.004 Å
P-O-P Bond Angle135.2°± 1.8°
O-P-F Bond Angle97.6°± 1.2°
F-P-F Bond Angle99.2°± 2.4°

Data sourced from a gas-phase electron diffraction study. nih.gov

Computational Approaches to Structural Elucidation

In conjunction with experimental techniques, computational chemistry offers powerful tools for investigating molecular structure and bonding. Theoretical calculations can provide insights into molecular geometries, conformational landscapes, and electronic properties.

Geometry Optimization and Conformational Analysis

Computational methods, such as ab initio and density functional theory (DFT) calculations, can be employed to find the lowest energy structure (the optimized geometry) of a molecule. For this compound, such calculations would involve exploring the potential energy surface as a function of the torsional angles around the P-O bonds to identify the most stable conformers.

Determination of Interatomic Distances, Bond Angles, and Dihedral Angles

Theoretical geometry optimizations provide a full set of structural parameters, including interatomic distances, bond angles, and dihedral angles. These computed values can be compared with experimental data to validate the computational model.

The interatomic distances and bond angles for this compound have been determined experimentally through gas-phase electron diffraction as detailed in Table 1. nih.gov Computational models, such as those used in large chemical databases, provide theoretical values for these parameters. For instance, the IUPAC name provided by PubChem, difluorophosphanyloxy(difluoro)phosphane, is based on a computed structure. A detailed comparison between high-level theoretical calculations and the experimental data would be necessary to further refine our understanding of the molecule's geometry.

Molecular Symmetry Analysis and Point Group Determination

The symmetry of a molecule is described by its point group, which is a collection of all the symmetry operations that can be performed on the molecule that leave it indistinguishable from its original orientation. The experimental electron diffraction study suggests that this compound does not possess a high degree of symmetry due to its bent P-O-P bridge and the staggered conformation of the PF₂ groups. nih.gov

Theoretical Investigations of Chemical Bonding

The intricate nature of chemical bonding in this compound (F₂POPF₂) has been the subject of theoretical investigations, aiming to elucidate its electronic structure and the characteristics of its constituent bonds. These studies employ a range of quantum chemical methods to provide a comprehensive understanding of the molecule's stability and reactivity.

Valence Bond and Molecular Orbital Descriptions

Valence Bond (VB) theory describes covalent bonding as the overlap of atomic orbitals. nsf.govnih.gov In F₂POPF₂, the phosphorus atoms are central to the bonding framework. According to VB theory, the phosphorus atoms likely utilize a set of hybrid orbitals to form sigma (σ) bonds with the bridging oxygen and the terminal fluorine atoms. nih.govpressbooks.pub The geometry around each phosphorus atom, which is approximately tetrahedral (considering the lone pair), suggests sp³ hybridization. The P-O-P linkage and the P-F bonds are primarily single σ bonds formed by the overlap of these hybrid orbitals with the corresponding orbitals of oxygen and fluorine. nsf.govyoutube.com

Molecular Orbital (MO) theory provides a more delocalized picture of bonding, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. washington.eduyoutube.com For F₂POPF₂, the MO diagram would be complex but would show a series of bonding and antibonding orbitals. The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are crucial in determining the molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. washington.edu In molecules containing fluorine, the MO diagrams are influenced by the high electronegativity of fluorine, which generally leads to lower energy levels for its atomic orbitals. chadsprep.comyoutube.comyoutube.comyoutube.comyoutube.com The formation of bonding and antibonding molecular orbitals from the p orbitals of the constituent atoms would result in both σ and pi (π) interactions. washington.edu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a localized, Lewis-like description of the electronic structure within the framework of MO theory. uni-muenchen.dewikipedia.orgwisc.edu It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. This analysis provides insights into charge distribution, hybridization, and delocalization effects through the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu

Table 1: Illustrative NBO Analysis Data for P-O and P-F Bonds

BondTypePolarization on P (%)Polarization on X (F/O) (%)Occupancy (e⁻)
P-F σ~20-30~70-80~1.99
P-O σ~30-40~60-70~1.98

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. researchgate.net This allows for the analysis of chemical bonds based on the topological properties of the electron density at bond critical points (BCPs). Key parameters derived from QTAIM analysis include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP. researchgate.net

The nature of the chemical bonds in F₂POPF₂ can be characterized using these parameters. For covalent bonds, ρ(r) is typically large and ∇²ρ(r) is negative. For ionic bonds or closed-shell interactions, ρ(r) is smaller and ∇²ρ(r) is positive. In the case of the P-F and P-O bonds, which are highly polar covalent, the QTAIM analysis would likely show intermediate values, reflecting the mixed ionic and covalent character. The ellipticity of the bond path can also indicate the presence of π-character. researchgate.net

Table 2: Expected QTAIM Parameters for Bonds in F₂POPF₂

BondElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Bond Character
P-F Intermediate to highPositivePolar Covalent
P-O IntermediatePositivePolar Covalent

Note: This table presents expected trends based on the principles of QTAIM applied to similar chemical bonds, as direct QTAIM results for F₂POPF₂ were not found.

Analysis of Phosphorus-Fluorine and Phosphorus-Oxygen Bond Characteristics

The phosphorus-fluorine (P-F) and phosphorus-oxygen (P-O) bonds are the defining structural features of this compound. An electron diffraction study of F₂POPF₂ has provided experimental data on these bond lengths. colab.ws The P-F bond distance was determined to be 1.568 ± 0.004 Å, and the P-O bond length was found to be 1.631 ± 0.010 Å. colab.ws

The relatively short P-O bond length, when compared to a typical P-O single bond, has been interpreted as evidence for a significant degree of pπ-dπ bonding. colab.ws This suggests that lone pair electrons on the oxygen atom are delocalized into empty d-orbitals on the phosphorus atoms, thereby strengthening and shortening the bond. This type of back-bonding is a common feature in phosphorus-oxygen chemistry. pressbooks.pubatlanticoer-relatlantique.ca

Computational Chemistry and Theoretical Modeling of Diphosphorus Tetrafluoride Oxide

Quantum Chemical Calculation Methodologies

The investigation of a molecule's electronic structure and properties at the quantum level relies on a variety of computational methods. These are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Studies: Functional and Basis Set Selection

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on Diphosphorus (B173284) Tetrafluoride Oxide would involve the careful selection of a functional and a basis set. The choice of functional (e.g., B3LYP, M06-2X, ωB97X-D) is crucial as it approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set (e.g., Pople-style 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ) determines the flexibility and accuracy of the atomic orbital representation.

For a molecule containing phosphorus and fluorine, basis sets with polarization and diffuse functions are generally necessary to accurately describe the electronic distribution, particularly the lone pairs and the polar P-F and P-O bonds. Without specific studies, the optimal combination of functional and basis set for P₂F₄O remains undetermined.

Ab Initio and Post-Hartree-Fock Approaches

Ab initio methods are derived directly from first principles without empirical parameterization. The foundational Hartree-Fock (HF) method provides a starting point but neglects electron correlation. To achieve higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are employed. These methods are more computationally demanding but provide a more accurate description of the electron correlation effects, which are important for determining precise energetic and spectroscopic properties. The application of these advanced methods to Diphosphorus Tetrafluoride Oxide has not been reported in the literature.

Energetic and Stability Studies

Computational methods are instrumental in determining the energetic landscape of a molecule, including its stability and potential for isomerization.

Thermochemical Properties and Reaction Energetics

The calculation of thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy is a standard application of computational chemistry. These values are critical for understanding the stability of this compound and its potential role in chemical reactions. Reaction energetics, including the calculation of reaction enthalpies and activation barriers, could provide insights into its synthesis and decomposition pathways. However, no such computational data has been published for P₂F₄O.

Conformational Energies and Isomerization Pathways

This compound may exist in various conformations due to rotation around the P-O-P bond. A computational study would involve mapping the potential energy surface to identify stable conformers and the energy barriers separating them. Furthermore, the possibility of structural isomers (e.g., with a P-P bond instead of a P-O-P linkage) could be explored, with calculations determining their relative stabilities and the pathways for isomerization. This type of detailed conformational and isomeric analysis for P₂F₄O is currently absent from the scientific record.

Simulation of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the experimental identification and characterization of a molecule. For this compound, the simulation of NMR chemical shifts (³¹P and ¹⁹F), infrared (IR) vibrational frequencies, and Raman spectra would be of significant interest. These simulations rely on the accurate calculation of the molecular geometry and electronic structure. The lack of computational studies on P₂F₄O means that no predicted spectroscopic data is available to compare with or guide potential experimental work.

Intermolecular Interactions and Condensed Phase Behavior

Understanding the forces between molecules is crucial for predicting the properties of materials in their condensed phases. Computational modeling provides a powerful means to investigate these interactions and the resulting solid-state structures.

Non-covalent interactions play a critical role in determining the condensed-phase behavior of molecules. For this compound, these interactions would primarily consist of dipole-dipole forces and London dispersion forces. The polar P-F and P-O bonds would give rise to a significant molecular dipole moment, leading to dipole-dipole interactions between neighboring molecules.

Computational methods can be used to analyze and quantify these non-covalent interactions. For example, molecular electrostatic potential (MESP) calculations can identify the electropositive and electronegative regions of the molecule, which are prone to intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature and strength of these interactions by analyzing the electron density distribution. While specific studies on the non-covalent interactions of P₂F₄O are not present in the provided search results, the methodologies are widely applied to various molecular systems nih.govnih.gov. Such analyses would be crucial in understanding how P₂F₄O molecules interact with each other in the liquid and solid states.

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by the interplay of non-covalent interactions. Computational modeling can be used to predict and analyze the crystal packing of this compound. While the crystal structure of P₂F₄O has not been reported in the available literature, computational methods for crystal structure prediction can be employed to explore possible packing arrangements.

These methods typically involve generating a large number of trial crystal structures and then ranking them based on their calculated lattice energies. The intermolecular interaction energies can be calculated using various force fields or quantum mechanical methods. Analysis of the predicted low-energy crystal structures would reveal the dominant crystal packing motifs and the specific non-covalent interactions that stabilize the crystal lattice. For instance, studies on other organophosphorus oxides have utilized computational tools to understand the role of weak interactions in their crystal packing mdpi.comresearchgate.net. A similar approach for P₂F₄O would provide valuable insights into its solid-state properties.

Mechanistic Studies of Reactions Involving Diphosphorus Tetrafluoride Oxide

Formation Reaction Mechanisms and Pathways

The formation of diphosphorus (B173284) tetrafluoride oxide is a subject of significant interest in understanding the reactivity of phosphorus-fluorine compounds. The primary pathway involves the oxidation of diphosphorus tetrafluoride.

Oxidative Insertion Mechanisms

Diphosphorus tetrafluoride oxide can be synthesized through the reaction of diphosphorus tetrafluoride with oxygen or water. wikipedia.org This reaction involves the insertion of an oxygen atom between the two phosphorus atoms of the P₂F₄ molecule. wikipedia.org The generalized reaction can be represented as:

2 P₂F₄ + H₂O → 2 PHF₂ + F₂POPF₂ wikipedia.org

The mechanism for this transformation is believed to proceed via an oxidative insertion pathway. In this process, the oxygen atom from an oxidizing agent, such as molecular oxygen or water, inserts into the P-P bond of diphosphorus tetrafluoride. This insertion leads to the formation of the more stable P-O-P linkage. The phosphorus atoms in diphosphorus tetrafluoride are in a +2 oxidation state, and upon reaction with oxygen, they are oxidized.

While the precise mechanism for the formation of this compound is not extensively detailed in the available literature, analogous reactions involving the oxidation of other phosphorus compounds suggest a process initiated by the interaction of the lone pair of electrons on the phosphorus atoms with the oxidizing agent.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms, including those involving phosphorus compounds. pitt.edupitt.edu Such studies can provide detailed insights into the reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally. pitt.edupitt.edu

For the formation of this compound, computational studies could model the interaction between diphosphorus tetrafluoride and an oxygen source. These calculations would likely explore different potential energy surfaces to identify the most favorable reaction pathway. Key aspects that could be elucidated include:

Transition State Geometry: The geometry of the transition state for the oxygen insertion into the P-P bond. This would reveal the arrangement of the atoms at the point of highest energy along the reaction coordinate.

Activation Energy: The energy barrier that must be overcome for the reaction to occur. This would provide a quantitative measure of the reaction's feasibility.

Reaction Intermediates: The existence of any short-lived intermediates along the reaction pathway.

Reactivity Patterns and Transformation Pathways

The reactivity of this compound is dominated by the electrophilic nature of its phosphorus centers and the presence of good leaving groups (fluoride ions).

Nucleophilic Substitution Reactions at Phosphorus Centers

Nucleophilic substitution at the phosphorus centers of this compound is a key reaction pathway for its transformation. The phosphorus atoms in F₂POPF₂ are electron-deficient due to the high electronegativity of the attached fluorine and oxygen atoms, making them susceptible to attack by nucleophiles.

The mechanism of nucleophilic substitution at a phosphorus center can proceed through two primary pathways: a concerted Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. sapub.orgnih.gov Given the presence of fluorine, which is known to stabilize pentacoordinate phosphorus structures, the A-E mechanism is a likely pathway for nucleophilic substitution reactions of this compound. mdpi.com

In a typical reaction, a nucleophile (Nu⁻) would attack one of the phosphorus centers, leading to the formation of a trigonal bipyramidal intermediate. The subsequent departure of a fluoride (B91410) ion would yield the substituted product.

F₂P(O)PF₂ + Nu⁻ → [F₂P(O)PF₂Nu]⁻ → F₂P(O)PF(Nu) + F⁻

The nature of the nucleophile plays a crucial role in the reaction's outcome. Stronger nucleophiles will react more readily with the phosphorus centers.

Interactive Table: Plausible Nucleophilic Substitution Reactions

Nucleophile (Nu⁻)Plausible ProductReaction Type
OH⁻F₂P(O)PF(OH)Hydrolysis
OR⁻F₂P(O)PF(OR)Alcoholysis
R₂NHF₂P(O)PF(NR₂)Aminolysis
R⁻ (from Grignard or organolithium reagents)F₂P(O)PF(R)Alkylation/Arylation

Stereochemical Course and Retention/Inversion of Configuration

The stereochemistry of nucleophilic substitution at a chiral phosphorus center is a critical aspect of its reactivity. libretexts.org While this compound itself is not chiral, substitution reactions can create a chiral center at phosphorus if a new substituent is introduced that makes the four groups around the phosphorus atom different.

The stereochemical outcome of a nucleophilic substitution reaction at a phosphorus center depends on the reaction mechanism. nih.gov

Sₙ2-P Mechanism: A concerted Sₙ2-type mechanism typically proceeds with inversion of configuration at the phosphorus center. mdpi.comresearchgate.net

Addition-Elimination (A-E) Mechanism: The stereochemical outcome of a stepwise A-E mechanism is more complex and can lead to either retention or inversion of configuration, depending on the stability and pseudorotation of the pentacoordinate intermediate. mdpi.comresearchgate.net

Reactions with Other Fluorine-Containing Reagents

This compound can potentially react with other fluorine-containing reagents, leading to further fluorination or other transformations. For example, reaction with a strong fluorinating agent could potentially lead to the formation of phosphorus(V) species.

Reactions with metal fluorides (e.g., KF, CsF) in the presence of a phase-transfer catalyst could facilitate nucleophilic substitution of the fluorine atoms in this compound, although this would be a degenerate reaction unless isotopically labeled fluoride is used. acsgcipr.org The interaction with Lewis acids that have a high affinity for fluoride, such as SbF₅, could lead to the formation of cationic phosphorus species.

Advanced Research Frontiers in Diphosphorus Tetrafluoride Oxide Chemistry

Role of Diphosphorus (B173284) Tetrafluoride Oxide in Synthetic Methodologies

The utility of a chemical compound in synthesis is defined by its ability to serve as a building block for more complex molecules. Diphosphorus tetrafluoride oxide's reactivity is centered on its difluorophosphino (-PF₂) groups and the central oxygen bridge, making it a valuable precursor in specialized synthetic applications.

This compound is primarily formed through the controlled reaction of diphosphorus tetrafluoride (P₂F₄) with oxygen or water. wikipedia.org In a notable reaction, the interaction between diphosphorus tetrafluoride and water yields this compound and difluorophosphine (B76883) (PHF₂). wikipedia.org The reaction is as follows:

2 P₂F₄ + H₂O → 2 PHF₂ + F₂POPF₂ wikipedia.org

This synthesis establishes F₂POPF₂ as a derivative of P₂F₄, and its subsequent reactions are key to its role as a precursor. The P-O-P linkage and the four P-F bonds are reactive sites, allowing the molecule to act as a source of the F₂PO- and F₂P- moieties. Research in this area focuses on leveraging this reactivity to construct novel molecules where the incorporation of fluorine imparts specific electronic properties, thermal stability, or unique reactivity. The development of new fluorinated phosphorus compounds is a significant area of modern chemistry, with applications ranging from materials science to the creation of specialized ligands for catalysis. nih.govnih.gov

The field of organophosphorus chemistry involves the study of organic compounds containing phosphorus, which have wide-ranging applications. wikipedia.org The combinatorial synthesis of these compounds often relies on versatile building blocks. nih.gov this compound contributes to this field by enabling the introduction of both phosphorus-fluorine and phosphorus-oxygen-phosphorus functionalities into larger molecular frameworks.

Its role, while specialized, is significant for creating compounds with a high degree of fluorination. The synthesis of molecules containing P-C bonds is a cornerstone of organophosphorus chemistry. nih.gov The reactivity of the P-F bonds in F₂POPF₂ allows for substitution reactions with organometallic reagents or other nucleophiles, thereby forging new P-C bonds and integrating the difluorophosphinoxy structure into organic backbones. These advanced synthetic routes are crucial for developing materials like fire retardants, specialized ligands for homogeneous catalysis, and novel agrochemicals. wikipedia.orgunibo.it

Emerging Research Directions and Future Investigations

The full potential of this compound is still being explored. Future research is poised to uncover new facets of its chemistry, enabled by advanced analytical techniques and computational modeling.

Future research will likely focus on systematically exploring the reactivity of this compound with a wider range of substrates. Key areas of investigation include:

Cleavage of the P-O-P bond: Studying reactions with strong acids, bases, or reducing agents to selectively break the oxygen bridge could yield valuable monofunctionalized difluorophosphorus compounds.

Stepwise substitution of fluorine: Controlling the substitution of the four fluorine atoms would allow for the synthesis of asymmetrically substituted derivatives with tailored electronic and steric properties.

Coordination Chemistry: Investigating its behavior as a ligand toward various metal centers could open pathways to new types of inorganic polymers or catalytic systems. The phosphorus atoms possess lone pairs, making them potential donor sites.

These explorations will expand the synthetic utility of F₂POPF₂ beyond its current applications and could lead to the discovery of entirely new classes of phosphorus compounds.

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthetic procedures and controlling product outcomes. The development of advanced, real-time monitoring techniques is a key research direction. Spectroscopic methods are particularly well-suited for this purpose:

³¹P and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As the molecule contains both phosphorus and fluorine, multinuclear NMR is a powerful tool. nih.gov In-situ NMR experiments can track the consumption of F₂POPF₂ and the formation of intermediates and products in real-time, providing invaluable mechanistic insights.

Infrared (IR) and Raman Spectroscopy: The vibrational modes associated with the P-F, P-O, and P-P bonds (in precursors) provide distinct spectral signatures. wikipedia.org Monitoring changes in these spectra during a reaction can elucidate the structural transformations occurring.

Applying these techniques in-situ allows researchers to move beyond simple product analysis to a detailed understanding of the reaction pathway.

The synergy between computational chemistry and experimental work represents a powerful paradigm for modern chemical research. For phosphorus oxyfluorides, computational studies provide deep insights into bonding, structure, and reactivity that can guide laboratory experiments. rsc.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecular structure, electron distribution, and vibrational frequencies of F₂POPF₂. iaea.org Such calculations can predict the most likely sites for nucleophilic or electrophilic attack and estimate the energies of transition states for various reaction pathways.

Predicting Spectroscopic Properties: Computational models can predict NMR chemical shifts and vibrational spectra. Comparing these theoretical predictions with experimental data provides a rigorous validation of the proposed structures of new compounds derived from F₂POPF₂. rsc.org

By combining theoretical predictions with empirical results, researchers can gain a comprehensive understanding of the chemical behavior of this compound, accelerating the discovery of new reactions and applications. This integrated approach is essential for advancing the frontiers of phosphorus-fluorine chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.